(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide
Overview
Description
(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide is a complex organic compound with the molecular formula C18H10N2O2S and a molar mass of 318.35 g/mol This compound is known for its unique structural features, which include a thiopyran ring fused with a benzene ring and a propanedinitrile group
Preparation Methods
The synthesis of (2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylthiopyran-4-one with malononitrile under basic conditions, followed by oxidation to introduce the dioxide functionality. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxide group to other sulfur-containing functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiopyran rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide can be compared with other similar compounds such as:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions
Properties
IUPAC Name |
2-(1,1-dioxo-2-phenylthiochromen-4-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S/c19-11-14(12-20)16-10-18(13-6-2-1-3-7-13)23(21,22)17-9-5-4-8-15(16)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXPCBONNNATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3S2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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